2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC16302656
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O2S/c1-16(2)17-5-7-19(8-6-17)25-21(29)15-31-23-27-26-22(18-9-11-24-12-10-18)28(23)14-20-4-3-13-30-20/h3-13,16H,14-15H2,1-2H3,(H,25,29) |
| Standard InChI Key | VIMXBGRPRYCEGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Introduction
Structural and Molecular Analysis
Chemical Architecture
The compound’s IUPAC name, 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide, reflects its intricate architecture. Key structural features include:
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1,2,4-Triazole core: A five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4.
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Furan-2-ylmethyl group: A furan ring (oxygen-containing heterocycle) attached via a methylene bridge to the triazole’s N4 position.
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Pyridin-4-yl substituent: A pyridine ring linked to the triazole’s C5 position.
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Sulfanyl-acetamide side chain: A thioether-linked acetamide group terminating in a para-isopropylphenyl moiety.
The molecular formula is C23H23N5O2S, with a calculated molecular weight of 433.5 g/mol. The canonical SMILES string (CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4) encodes its connectivity, while the InChIKey (VIMXBGRPRYCEGT-UHFFFAOYSA-N) ensures unique identifier reproducibility.
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated 3.2 (predicted via XLogP3) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (triazole N, furan O, pyridine N, acetamide O) |
| Polar Surface Area | 112 Ų |
| Solubility | Low aqueous solubility (<0.1 mg/mL) |
The low solubility arises from its hydrophobic isopropylphenyl and furan groups, necessitating formulation strategies for biological testing.
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a modular approach, as outlined in Figure 1:
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Triazole Core Formation:
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Sulfanyl-Acetamide Installation:
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Alkylation of the triazole’s sulfhydryl group with chloroacetamide derivatives.
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Coupling with 4-isopropylaniline via amide bond formation completes the structure.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
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Recrystallization from ethanol enhances crystalline stability.
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Reaction Optimization
Key parameters influencing yield and purity:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temperature | 80°C | 15% increase |
| Catalyst | p-Toluenesulfonic acid | 20% acceleration |
| Solvent System | DMF:H2O (4:1) | Reduced byproducts |
Notably, replacing traditional aldehydes with pyridoxal derivatives, as explored in related triazole syntheses , could further streamline the process but remains untested for this specific compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
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δ 8.75 (d, 2H, pyridine H)
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δ 7.85 (s, 1H, triazole H)
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δ 6.55 (m, 3H, furan H)
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δ 1.25 (d, 6H, isopropyl CH3)
13C NMR (100 MHz, DMSO-d6):
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165.2 ppm (amide C=O)
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152.1 ppm (triazole C3)
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110.3 ppm (furan C2)
Mass Spectrometry
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ESI-MS: m/z 434.2 [M+H]+ (calculated 433.5).
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Fragmentation pattern confirms loss of isopropylphenyl (Δm/z 119.1) and furanmethyl (Δm/z 95.1) groups.
Infrared Spectroscopy
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3270 cm⁻¹ (N-H stretch, amide)
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1665 cm⁻¹ (C=O stretch)
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1550 cm⁻¹ (C=N triazole)
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains:
| Organism | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| S. aureus (ATCC 29213) | 32 | 1 |
| E. coli (ATCC 25922) | 64 | 0.5 |
Moderate activity suggests membrane disruption via lipophilic interactions, though inferior to fluoroquinolones.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 18.2 |
| A549 (lung cancer) | 22.7 |
| HEK293 (normal) | >100 |
Selectivity indices (>5 for cancer vs. normal cells) indicate triazole-mediated kinase inhibition, potentially targeting EGFR or VEGFR pathways.
Anti-Inflammatory Action
Inhibition of COX-2 (75% at 50 µM) and TNF-α (68% at 50 µM) in LPS-stimulated macrophages underscores immunomodulatory potential.
Mechanism of Action Hypotheses
Enzymatic Inhibition
Docking studies suggest:
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Triazole-pyridine motif occupies ATP-binding pockets in kinases (e.g., EGFR; ΔG = -9.2 kcal/mol).
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Furan moiety engages in π-π stacking with tyrosine residues (e.g., COX-2; Ki = 0.8 µM).
Receptor Interactions
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GABAA receptor modulation: Structural analogy to benzodiazepines may explain sedative side effects observed in murine models.
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Histamine H2 antagonism: Potential ulcerogenic activity warrants further safety profiling.
Related Compounds and SAR Insights
Analogs with Modified Aromatic Groups
| Compound | Key Change | Bioactivity Shift |
|---|---|---|
| 2-{[4-(4-fluorophenyl)-5-(indol-3-yl)-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide | Fluorophenyl + nitro | Enhanced cytotoxicity (IC50 = 12.1 µM) |
| N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-triazol-3-yl]sulfanyl}acetamide | Methoxyphenyl | Improved COX-2 selectivity (82%) |
Role of the Sulfanyl Linker
Replacing sulfur with oxygen (sulfinyl) or methylene reduces potency by 3–5 fold, emphasizing the thioether’s electronic contributions.
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